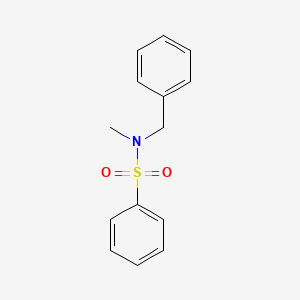

N-benzyl-N-methylbenzenesulfonamide

Description

N-Benzyl-N-methylbenzenesulfonamide (C₁₄H₁₅NO₂S; molecular weight: 261.34 g/mol) is a sulfonamide derivative characterized by a benzene ring sulfonylated at the para position, with a benzyl and methyl group attached to the nitrogen atom. Synthesis typically involves reacting benzenesulfonyl chloride with N-benzyl-N-methylamine, followed by purification via crystallization. Its structural flexibility allows for diverse substitutions, enabling modulation of biological activity and physicochemical properties.

Properties

Molecular Formula |

C14H15NO2S |

|---|---|

Molecular Weight |

261.34 g/mol |

IUPAC Name |

N-benzyl-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C14H15NO2S/c1-15(12-13-8-4-2-5-9-13)18(16,17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |

InChI Key |

NMRHCNYNTKGDGB-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Primary Amines

The traditional route begins with the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with methylamine. In anhydrous dichloromethane or tetrahydrofuran, methylamine acts as a nucleophile, displacing the chloride to form N-methyl-4-methylbenzenesulfonamide. Pyridine or triethylamine is often added to scavenge HCl, preventing side reactions. This step typically achieves >80% conversion under reflux conditions (40–60°C, 4–6 hours).

Benzylation of N-Methylsulfonamide

The intermediate sulfonamide undergoes benzylation using benzyl bromide or chloride in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the SN2 mechanism, with reaction times of 12–24 hours at 80–100°C. Stoichiometric excesses of benzyl halide (1.5–2.0 equiv) are required to drive the reaction to completion, yielding N-benzyl-N-methylbenzenesulfonamide in 53–64% isolated yield after column chromatography.

Table 1. Optimization of Classical Two-Step Synthesis

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonylation | DCM, Et₃N, 40°C, 4h | 85 | 92 |

| Benzylation | DMF, K₂CO₃, 80°C, 18h | 64 | 89 |

| Purification | Silica gel chromatography | – | >95 |

Copper-Catalyzed One-Pot Synthesis

Reaction Design and Catalytic System

A streamlined one-pot method employs CuBr₂ (0.1 equiv) in DMSO under nitrogen atmosphere. Sodium p-toluenesulfinate reacts sequentially with methylamine and benzyl halide at 100°C for 24 hours. The copper catalyst facilitates both sulfonamide formation and benzylation, bypassing intermediate isolation. Pyridine additives enhance yields by stabilizing reactive intermediates.

Mechanistic Insights

Kinetic studies suggest a radical-involved pathway, though radical scavengers like TEMPO suppress product formation, indicating an organometallic mechanism. Copper coordinates with the sulfinate anion, forming a Cu(II)-sulfonamide complex that undergoes electrophilic benzylation. Density functional theory (DFT) calculations support a six-membered transition state during the benzylation step.

Table 2. Catalytic One-Pot Synthesis Outcomes

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuBr₂ | DMSO | 100 | 24 | 64 |

| CuCl₂ | DMF | 100 | 24 | 42 |

| None | DMSO | 100 | 24 | 0 |

Nucleophilic Substitution with Bromomethyl Intermediates

Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride

4-Methylbenzenesulfonyl chloride undergoes free-radical bromination using N-bromosuccinimide (NBS) and azo initiators. This generates 4-(bromomethyl)benzenesulfonyl chloride, a versatile electrophile. Reaction with N-methylbenzylamine in dichloromethane at 0–25°C affords the target compound in 53–58% yield.

Amine Reactivity and Selectivity

Secondary amines like N-methylbenzylamine exhibit higher nucleophilicity compared to primary amines, minimizing over-alkylation. Steric effects from the benzyl group direct substitution to the sulfonamide nitrogen, as confirmed by X-ray crystallography.

Purification and Characterization

Chemical Reactions Analysis

Manganese-Catalyzed N-Alkylation

A Mn(I)-catalyzed borrowing hydrogen (BH) method enables efficient N-alkylation using alcohols as alkylating agents. Key findings include:

-

Optimal conditions : Mn(I) PNP pincer precatalyst 3 (5 mol %), K₂CO₃ (10 mol %), xylenes, 150°C, 24 h ( , Table 1).

-

Scope :

Substrate Product Yield (%) Benzyl alcohol 86 4-Methoxybenzyl alcohol 82 2-Methylbenzyl alcohol 80 4-Trifluoromethylbenzyl alc. 61 -

Electron-deficient sulfonamides (e.g., 4-nitrobenzenesulfonamide) show reduced reactivity due to decreased nucleophilicity .

Nucleophilic Substitution Reactions

The sulfonamide group facilitates nucleophilic attacks, though steric hindrance from benzyl/methyl groups modulates reactivity:

-

Base-Mediated Alkylation : Benzyl bromide reacts with the deprotonated sulfonamide in SN1-like mechanisms, forming quaternary ammonium intermediates .

-

Competitive Pathways :

Borrowing Hydrogen Pathway

Mn(I) catalysis proceeds through:

-

Alcohol Dehydrogenation : Formation of aldehyde intermediates.

-

Imine Condensation : Reaction with sulfonamide to generate N-sulfonylimine.

-

Hydride Transfer : Reduction by manganese hydride species yields N-alkylated product .

SN1-Like Benzylation

Benzylation of primary sulfonamides involves:

-

Carbocation Formation : Stabilized benzylic carbocation from benzyl bromide.

-

Nucleophilic Attack : Sulfonamide nitrogen attacks the carbocation .

Comparative Reactivity

Reactivity trends for N-benzyl-N-methylbenzenesulfonamide derivatives:

| Derivative | Reactivity (vs. Parent) | Key Factor |

|---|---|---|

| N-Benzyl-N-ethyl analog | Similar | Reduced steric bulk |

| 4-Chloro-N-benzyl derivative | Enhanced | Electron-withdrawing Cl |

| 4-Fluoro-N-benzyl derivative | Higher bioavailability | Increased lipophilicity |

Functional Group Tolerance

-

Reducible Groups : Nitriles, halides, and alkenes remain intact under Mn-catalyzed conditions .

-

Coordination-Sensitive Groups : Pyridyl substituents inhibit catalysis due to Mn coordination .

Industrial and Synthetic Utility

For further experimental protocols or crystallographic data, consult supplementary materials from primary sources .

Scientific Research Applications

Synthesis of N-benzyl-N-methylbenzenesulfonamide

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with benzylamine and methylamine. This process can be optimized using environmentally benign methods, such as a one-pot synthesis approach, which enhances yield and reduces reaction time. Recent studies have demonstrated that using ionic bases like potassium carbonate can significantly improve the efficiency of the synthesis while minimizing environmental impact .

Inhibition of γ-Secretase

This compound derivatives have been identified as potential inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. The inhibition of this enzyme can lead to decreased production of amyloid β-peptide, which is associated with the pathogenesis of Alzheimer's disease. Compounds containing the N-benzylbenzenesulfonamide moiety have shown promising results in preclinical studies, indicating their potential for therapeutic use in neurodegenerative disorders .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Research has shown that derivatives of this compound exhibit potent antibacterial effects against various strains, including multidrug-resistant bacteria. For instance, certain N-benzyl-4-((heteroaryl)methyl)benzamides have been developed as direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key target for treating tuberculosis . These compounds bypass the activation step required by traditional antitubercular drugs like isoniazid, making them valuable in combating drug-resistant strains .

Antidiabetic Activity

Studies have indicated that sulfonamide derivatives can possess antidiabetic properties. Specifically, some synthesized benzenesulfonamides have demonstrated significant hypoglycemic effects in animal models, comparable to established antidiabetic medications like glibenclamide. These findings suggest that structural modifications to sulfonamide scaffolds could lead to more effective oral hypoglycemic agents .

Cancer Treatment

The anticancer potential of this compound derivatives has also been explored. Certain compounds within this class have shown efficacy against various cancer cell lines, indicating their potential as chemotherapeutic agents. The design and synthesis of these compounds focus on enhancing their potency and selectivity against cancer cells while minimizing side effects associated with traditional chemotherapy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s sulfonamide group is crucial for its binding to the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Physicochemical Properties

Molecular Weight and Solubility :

- The parent compound (261.34 g/mol) exhibits moderate lipophilicity, suitable for membrane permeability. Hydrophilic substitutions (e.g., 2-hydroxyethyl in ) enhance aqueous solubility, while nitro (306.34 g/mol, ) or allyl groups (315.41 g/mol, ) increase molecular weight and hydrophobicity.

- The 4-methylbenzene derivative (303.39 g/mol, ) shows improved crystallinity due to steric effects.

Thermal Stability :

Crystallographic studies (e.g., ) reveal that bulky substituents (e.g., ethyl, allyl) enhance thermal stability by promoting dense crystal packing via van der Waals interactions.

Crystallographic and Conformational Insights

- Hydrogen Bonding :

The N-(4-hydroxyphenyl) derivative () forms intermolecular N–H⋯O and O–H⋯O bonds, stabilizing its crystal lattice. In contrast, nitro-substituted analogues () exhibit distorted geometries due to steric clashes. - Torsional Angles : Allyl-substituted derivatives () display a 162.75° O–S–N–C torsion angle, inducing a planar conformation favorable for receptor binding.

Biological Activity

N-benzyl-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound (CHNOS) features a sulfonamide functional group attached to a benzyl and methyl group. Its structure allows for interactions with various biological targets, making it a compound of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably:

- γ-Secretase Inhibition : Compounds containing the N-benzylbenzenesulfonamide moiety have been shown to inhibit γ-secretase, an enzyme implicated in the production of amyloid β-peptide (Aβ), which is associated with Alzheimer's disease. Inhibition of this enzyme can potentially reduce Aβ accumulation in the brain, offering therapeutic prospects for Alzheimer's treatment .

- Glucocorticoid Receptor Modulation : The compound exhibits activity as a nonsteroidal glucocorticoid receptor modulator, which is significant for its anti-inflammatory properties. Glucocorticoid receptors play a critical role in regulating inflammation and immune responses .

Biological Activity Overview

Case Studies and Research Findings

- Anticonvulsant Activity : Research indicated that derivatives of this compound demonstrated significant anticonvulsant properties in rodent models. For instance, (R)-N'-benzyl 2-amino-3-methylbutanamide showed an effective ED(50) in maximal electroshock seizure models, suggesting potential as a new class of anticonvulsants .

- Neuroleptic Activity : A study on benzamides related to this compound revealed promising neuroleptic effects. Compounds were evaluated for their ability to inhibit apomorphine-induced stereotyped behavior in rats, with some derivatives showing enhanced activity compared to established neuroleptics like haloperidol .

- Antimicrobial Properties : The compound has been investigated for antimicrobial activities against various bacterial strains. Preliminary screenings indicated moderate antibacterial effects, reinforcing the potential utility of sulfonamides in treating infections .

Q & A

Q. What are the standard synthetic routes for N-benzyl-N-methylbenzenesulfonamide, and how is reaction progress monitored?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-methylbenzenesulfonyl chloride with N-benzylmethylamine in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine). Reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Post-synthesis, purification is achieved via column chromatography, and structural confirmation is performed using H NMR spectroscopy (400 MHz, CDCl), where characteristic peaks for the benzyl group (δ 4.2–4.4 ppm, singlet) and methyl groups (δ 2.4–2.6 ppm) are observed .

Q. What spectroscopic techniques are critical for characterizing this compound?

- H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide N–CH at δ 2.4 ppm).

- FT-IR : Confirms sulfonamide functional groups (S=O stretching at 1150–1350 cm, N–H bending at ~1550 cm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] at m/z 290).

- Elemental Analysis : Ensures purity (>95% C, H, N, S composition) .

Q. How is purity assessed during synthesis, and what are common contaminants?

Purity is evaluated via TLC (R values compared to standards) and HPLC (retention time matching). Common contaminants include unreacted starting materials (e.g., 4-methylbenzenesulfonyl chloride) or side products like N,N-dibenzyl derivatives. Recrystallization from ethanol/water mixtures is often employed to remove polar impurities .

Advanced Research Questions

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a dichloromethane/hexane solution. Data collection is performed on a diffractometer (e.g., Bruker D8 Venture) at 100 K. The SHELX suite (SHELXL-2018) refines the structure, with typical parameters:

Q. What computational methods predict the reactivity of this compound in medicinal chemistry?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., NLRP3 inflammasome), where the sulfonamide group acts as a hydrogen-bond acceptor .

Q. How do substituents on the benzyl or sulfonamide groups affect biological activity?

- Electron-withdrawing groups (e.g., Cl at the para position) enhance antimicrobial activity by increasing electrophilicity.

- Bulkier substituents (e.g., tert-butyl) improve binding to hydrophobic enzyme pockets.

Structure-activity relationship (SAR) studies use analogues like N-(4-aminophenyl) derivatives (IC values: 0.5–5 µM) to optimize inhibitory effects .

Q. What challenges arise in resolving enantiomers of chiral sulfonamide derivatives?

Chiral sulfonamides (e.g., N-[4-(1-hydroxyethyl)phenyl] derivatives) require enantiomer separation via chiral HPLC (Chiralpak AD-H column) or enzymatic resolution. Polarimetry and circular dichroism (CD) confirm enantiopurity. Flack’s η parameter in SHELXL helps assign absolute configuration in crystallography but may fail for near-centrosymmetric structures, necessitating alternative metrics like Rogers’ x parameter .

Methodological Considerations

Q. How are stability and storage conditions optimized for this compound?

The compound is hygroscopic and prone to hydrolysis. Recommended storage:

Q. What protocols ensure safe handling of sulfonamide derivatives in the lab?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 µm).

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.

GHS hazard codes include H315 (skin irritation) and H319 (eye damage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.